molecular formula C9H15NO2 B14497407 1-Vinylcyclohexyl carbamate CAS No. 64011-67-2

1-Vinylcyclohexyl carbamate

Cat. No.: B14497407
CAS No.: 64011-67-2
M. Wt: 169.22 g/mol
InChI Key: SVSIFZJMVIMMEX-UHFFFAOYSA-N
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Description

1-Vinylcyclohexyl carbamate is an organic compound with the molecular formula C9H15NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique structure, where a vinyl group (CH2=CH-) is attached to a cyclohexyl ring, which is further bonded to a carbamate group. The compound has various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinylcyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-vinylcyclohexanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product.

Another method involves the direct utilization of carbon dioxide and amines. This approach is environmentally friendly and avoids the use of toxic reagents. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, providing the carbamate in good yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reaction of alkyl isocyanates with alcohols. This method is efficient but requires careful handling of the highly toxic isocyanates. Alternatively, the reaction of alkyl chloroformates with amines is also employed, generating stoichiometric amounts of hydrochloric acid as a byproduct .

Chemical Reactions Analysis

Types of Reactions

1-Vinylcyclohexyl carbamate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogens like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted products.

Mechanism of Action

The mechanism of action of 1-vinylcyclohexyl carbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

1-Vinylcyclohexyl carbamate can be compared with other carbamate derivatives such as:

  • 1-Vinylcyclohexanol carbamate
  • Cyclohexyl carbamate
  • Vinyl carbamate

Uniqueness

This compound is unique due to its vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .

Similar Compounds

  • Cyclohexyl carbamate : Lacks the vinyl group, making it less reactive in certain chemical transformations.
  • Vinyl carbamate : Does not have the cyclohexyl ring, resulting in different steric and electronic properties.

Properties

CAS No.

64011-67-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1-ethenylcyclohexyl) carbamate

InChI

InChI=1S/C9H15NO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H2,10,11)

InChI Key

SVSIFZJMVIMMEX-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)OC(=O)N

Origin of Product

United States

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